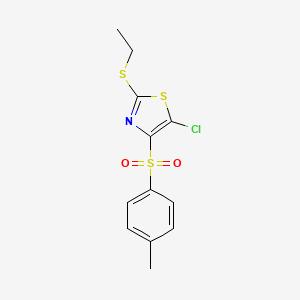

5-Chloro-2-(ethylthio)-4-tosylthiazole

Description

Properties

IUPAC Name |

5-chloro-2-ethylsulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S3/c1-3-17-12-14-11(10(13)18-12)19(15,16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYKUPKVMXXJOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=C(S1)Cl)S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(ethylthio)-4-tosylthiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Introduction of the Chloro Group: Chlorination of the thiazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol or its derivatives.

Sulfonylation: The methylbenzenesulfonyl group can be attached through sulfonylation reactions using reagents like methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethylthio)-4-tosylthiazole can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated thiazole derivatives.

Substitution: Amino or thiol-substituted thiazole derivatives.

Scientific Research Applications

5-Chloro-2-(ethylthio)-4-tosylthiazole has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections or cancer.

Materials Science: The compound can be utilized in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or cellular pathways.

Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(ethylthio)-4-tosylthiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include enzymes like kinases or proteases, and pathways related to cell proliferation or apoptosis.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

Benzothiazole Derivatives

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole ():

- 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol (): Dihedral angle: 1.23° (near-planar), stabilized by intramolecular hydrogen bonds (C5—H5A···O2) .

Comparison with Target Compound :

The tosyl group in 5-Chloro-2-(ethylthio)-4-tosylthiazole is bulkier than methoxyphenyl, likely increasing steric hindrance and dihedral angles. This could reduce planarity, weakening π-π interactions but improving solubility due to sulfonyl hydrophilicity.

Electronic and Reactivity Profiles

Thiazole vs. Benzothiazole Cores

- Thiazole : Smaller heterocycle with one sulfur and one nitrogen atom. Higher electron deficiency compared to benzothiazoles.

- Benzothiazole : Fused benzene-thiazole system (), with extended conjugation enhancing stability .

Common Methods for Thiazole Derivatives

- Mannich Reaction (): Used for 5-aryl-4-aminomethyl-thiazole-2-amines via paraformaldehyde and amines in acetic acid .

- Condensation Reactions (): Synthesis of benzothiazoles using 2-amino-4-chlorobenzenethiol and aldehydes in DMF .

Target Compound :

Likely synthesized via sulfonylation at the 4-position of a preformed thiazole core. Tosyl chloride is a common reagent for introducing sulfonyl groups, requiring basic conditions (e.g., pyridine).

Benzothiazoles ():

- Exhibit antimicrobial, anticancer, and anti-inflammatory activities due to planar structures enabling DNA intercalation or enzyme inhibition .

Target Compound :

The ethylthio group may enhance membrane permeability, while the tosyl group could modulate target binding (e.g., tyrosine kinase inhibition via sulfonyl interactions). Direct biological data are needed for validation.

Comparison with Pyrimidine Analogs

5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid ():

- Pyrimidine core (two nitrogen atoms) vs. thiazole (one nitrogen, one sulfur).

- Carboxylic acid group increases acidity and hydrogen-bonding capacity compared to tosyl .

Q & A

Q. How to assess hydrolytic degradation pathways under physiological conditions?

Q. What regulatory considerations apply to preclinical testing of this compound?

- Compliance : Follow FDA guidelines for in vitro research (non-GLP). Note that this compound is not FDA-approved; avoid in vivo studies without proper approvals. Use EPA DSSTox data (DTXSID80594816) for toxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.